Coniferin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Lignin Biosynthesis Precursor

One of the primary areas of research focuses on coniferin's role as a precursor molecule in the biosynthesis of lignin. Lignin is a complex polymer that provides structural support and rigidity to plant cell walls. Studies have shown that coniferin is converted into coniferyl alcohol, a key building block for lignin formation []. Researchers are investigating the specific pathways and enzymes involved in this conversion process to gain a deeper understanding of lignin biosynthesis and potentially manipulate it for various purposes [, ].

Understanding Plant Stress Responses

Another area of research explores the potential involvement of coniferin in plant stress responses. Studies have observed increased coniferin accumulation in plants exposed to various stress factors, such as salt stress or wounding []. This suggests that coniferin may play a role in plant defense mechanisms or stress tolerance. Further research is needed to elucidate the exact mechanisms and potential applications of this observation.

Investigating Transport Mechanisms

Recent research has focused on the transport mechanisms of coniferin within plant cells. Studies suggest that coniferin, unlike its precursor coniferyl alcohol, is actively transported across cellular membranes through a specific transport protein []. This finding sheds light on the regulation and compartmentalization of coniferin within the cell, potentially impacting our understanding of lignin biosynthesis and plant development.

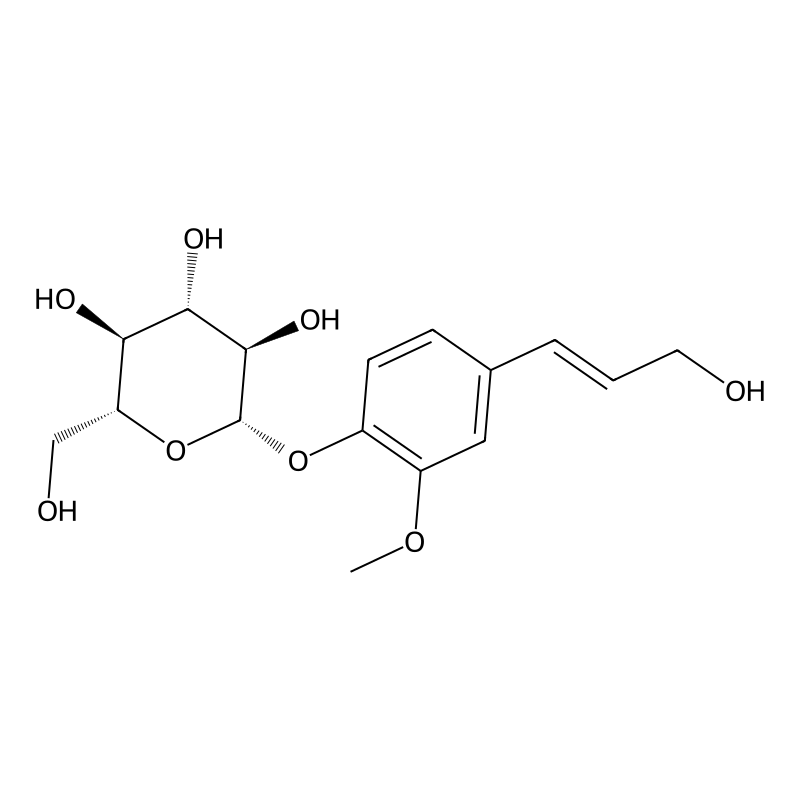

Coniferin is a naturally occurring glucoside of coniferyl alcohol, represented by the chemical formula . It appears as a white crystalline solid and plays a crucial role in the metabolism of coniferous plants, particularly in the lignification process of cell walls. As a metabolite, coniferin contributes to the structural integrity and mechanical properties of plant tissues by participating in the formation of lignin, a complex polymer that provides rigidity and resistance to decay in vascular plants .

This reaction illustrates the reversible nature of coniferin's role in metabolic pathways . Additionally, coniferin can be oxidized to produce glucovanillin, further demonstrating its versatility as a biochemical precursor .

The synthesis of coniferin can be achieved through various methods:

- Enzymatic Synthesis: This involves using specific enzymes such as glycosyltransferases that catalyze the transfer of glucose to coniferyl alcohol.

- Chemical Synthesis: Laboratory approaches include multiple steps such as acetylation, bromination, glycosidation, Knoevenagel condensation, and reduction using diisobutylaluminum hydride (DIBAL-H) to produce coniferin from simpler precursors .

- Extraction from Plant Sources: Coniferin can also be isolated from plant tissues where it is naturally produced.

Coniferin has several applications across various fields:

- Agriculture: Its role in enhancing plant defense mechanisms makes it valuable for developing pest-resistant crops.

- Pharmaceuticals: Due to its potential antioxidant properties and biological activities, coniferin is being investigated for use in health supplements and therapeutic agents.

- Biotechnology: Coniferin's involvement in lignification makes it a subject of interest for bioengineering applications aimed at improving wood quality and biomass production .

Research on the interactions involving coniferin has revealed its complex role in plant metabolism. Studies utilizing mass spectrometry techniques have demonstrated how coniferin distribution varies in differentiating xylem tissues under different environmental conditions. The application of osmium tetroxide vapor treatment has been shown to effectively distinguish coniferin from similar compounds like sucrose during analysis . These interaction studies help elucidate how coniferin functions within the broader context of plant physiology.

Coniferin shares structural similarities with several other compounds involved in plant metabolism. Here are some notable comparisons:

Coniferin's unique structure, characterized by its specific glucosidic linkage and presence of a double bond, sets it apart from these similar compounds, influencing its biological activity and functional roles within plants .

Coniferin is widely distributed across the plant kingdom but is particularly abundant in gymnosperm species, as suggested by its name. It has been reported in several plant species including Eleutherococcus koreanus and Salacia chinensis. The compound is especially prominent in coniferous trees, where it serves as an intermediate in cell wall lignification processes.

Studies have confirmed coniferin's presence in the cambial tissues of multiple gymnosperm species, including Picea glauca (white spruce), Pinus banksiana (jack pine), Pinus strobus (eastern white pine), and Larix laricina (tamarack). It has also been detected in angiosperms like hybrid poplar (Populus sieboldii × Populus grandidentata) and other Populus species.

Beyond its presence in woody tissues, coniferin has been found in the water root extract of Angelica archangelica subsp. litoralis, suggesting a broader distribution across plant families than initially recognized. Notably, research indicates that coniferin is absent from leaves and dormant cambia, highlighting its tissue-specific accumulation related to active growth and differentiation processes.

Table 1: Plant Species Where Coniferin Has Been Reported

The distribution pattern of coniferin correlates strongly with areas of active lignification and secondary cell wall formation, particularly in differentiating xylem tissue. This suggests an important developmental role related to wood formation in both gymnosperms and angiosperms.

Historical Context and Discovery

The history of coniferin research dates back to the late 19th century. It was first isolated and identified in 1875 by Ferdinand Tiemann and Wilhelm Haarmann from the fluid of the developing cambial layer of coniferous trees. This discovery proved significant not only for understanding plant metabolism but also for industrial applications.

In a notable achievement of early organic chemistry, Tiemann and Haarmann subsequently used coniferin as a starting material for the first chemical synthesis of vanillin. This breakthrough had substantial commercial implications, as it provided an alternative source for producing vanilla flavoring beyond the limited natural vanilla bean supply.

The initial identification of coniferin represented an early recognition of specialized plant secondary metabolites with specific developmental functions. Throughout the subsequent decades, research on coniferin has advanced our understanding of lignin biosynthesis, cell wall development, and plant biochemistry more broadly.

Early investigations primarily focused on coniferin's presence and role in gymnosperm species, reflecting its abundance in these plants. However, more recent research has expanded to examine its distribution and function across diverse plant taxa, including angiosperms, revealing commonalities in lignification mechanisms across major plant groups.

Relationship to Plant Secondary Metabolism

Coniferin occupies a critical position in plant secondary metabolism, particularly within the phenylpropanoid pathway that produces a diverse array of compounds essential for plant structure, defense, and signaling. As a β-D-glucoside of coniferyl alcohol, coniferin represents a modified storage form of a key lignin precursor.

The phenylpropanoid pathway begins with phenylalanine or tyrosine (depending on the plant species) and proceeds through a series of enzymatic steps to produce monolignols, the building blocks of lignin. Research on the efficiency of lignin biosynthesis has revealed differing carbon retention values depending on the pathway. When proceeding via tyrosine, up to 70.4% of carbon from sucrose can be retained in coniferyl alcohol derivatives, while the pathway via phenylalanine achieves approximately 65.7% carbon retention. These findings highlight the metabolic investment plants make in synthesizing lignin precursors like coniferin.

Table 2: Summary Equations for Coniferyl Alcohol-Derived Lignin Biosynthesis

| Pathway | Carbon Retention (%) | Energy Retention (%) |

|---|---|---|

| Via tyrosine (most efficient) | 70.4 | 74.5 |

| Via phenylalanine (most efficient) | 65.7 | 69.5 |

| Via tyrosine (least efficient) | — | — |

| Via phenylalanine (least efficient) | — | — |

Data adapted from analyses of lignin biosynthesis efficiency

Within the monolignol glucosides biosynthesis pathway, coniferin functions as both an intermediate and a storage form. Studies have shown that coniferin can be converted to coniferyl alcohol and then efficiently incorporated into lignin. Interestingly, research has revealed an alternative pathway where coniferin undergoes oxidation to coniferaldehyde glucoside before entering lignin biosynthesis, demonstrating the metabolic flexibility of this compound.

The position of coniferin in plant secondary metabolism highlights the sophisticated regulatory mechanisms plants have evolved to control resource allocation between immediate utilization and storage for future developmental needs.

Significance in Vascular Plant Development

Coniferin plays a crucial role in vascular plant development, particularly in the formation of secondary cell walls and wood tissue. Research has established coniferin as a biochemical indicator of commitment to tracheid differentiation in conifers, suggesting its presence signals the initiation of wood formation processes.

The timing of coniferin accumulation is particularly significant. Studies have shown that coniferin accumulates in cambia of several conifer species "at the time of resumption of springtime cell-division activity and well before the initiation of lignification in differentiating tracheids". This temporal pattern suggests coniferin serves as a stored precursor that enables rapid lignification when needed during seasonal growth.

Furthermore, experimental evidence demonstrates that stem ringing (a technique that interrupts phloem transport) results in coniferin accumulation above the ring and disappearance below it. This observation supports the directional movement of coniferin in the plant vascular system and its role in coordinating developmental processes across different plant tissues.

Visualization studies using cryo-TOF-SIMS/SEM analysis have mapped the distribution of coniferin in freeze-fixed ginkgo stems, revealing that coniferin is stored in the vacuoles of tracheid cells in differentiating xylem. This cellular localization corresponds with the timing of lignification, as coniferin levels diminish during the secondary wall lignification stage, suggesting its conversion to lignin precursors.

The importance of coniferin extends beyond gymnosperm development. Research on proton-dependent coniferin transport in both gymnosperm and angiosperm species indicates a common mechanism for monolignol glucoside transport in woody plants, highlighting the evolutionary conservation of this developmental pathway across major plant lineages.

Biosynthetic Pathways

Phenylpropanoid Pathway Integration

Coniferin biosynthesis is deeply embedded within the phenylpropanoid pathway, which converts L-phenylalanine into monolignols through a series of hydroxylation, methylation, and reduction reactions [2]. The pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL), yielding trans-cinnamic acid, which is subsequently hydroxylated to form p-coumaric acid. Following activation by 4-coumarate-CoA ligase (4CL), p-coumaroyl-CoA undergoes reduction and methylation steps to produce coniferyl alcohol, the immediate precursor of coniferin [2] [6]. Coniferin synthesis represents a branch point in this pathway, where coniferyl alcohol is glycosylated to enhance solubility and facilitate transport to cell wall sites for lignin polymerization [3] [4].

Enzymatic Conversion from Coniferyl Alcohol

The glucosylation of coniferyl alcohol to coniferin is catalyzed by UDP-glucose:coniferyl-alcohol glucosyltransferase (UGT), a member of the glycosyltransferase family [3] [4]. This enzyme exhibits strict specificity for UDP-glucose as the sugar donor and coniferyl alcohol as the acceptor substrate, with reported K~m~ values of 220 μM and 250 μM, respectively [3]. The reaction proceeds via a mono-iso-ordered bi-bi mechanism, where UDP-glucose binds first, followed by coniferyl alcohol, leading to the formation of coniferin and UDP as products [3] [4]. Structural analyses confirm that the enzyme exclusively generates the β-D-glucopyranoside isomer (coniferin) at the C7 hydroxyl group of coniferyl alcohol, with no detectable formation of alternative glycosidic linkages [3].

UDP-Glucose-Dependent Synthesis

UGT-mediated coniferin synthesis relies on the availability of UDP-glucose, a high-energy nucleotide sugar synthesized in the cytosol. Kinetic studies demonstrate that UDP-glucose competitively inhibits the reverse reaction (coniferin hydrolysis), underscoring its role in driving the reaction toward glycoside formation [3]. The enzyme’s reversibility has been experimentally confirmed, as incubation with [³H]UDP and coniferin regenerates labeled UDP-glucose, suggesting dynamic equilibrium under varying cellular conditions [3] [4]. This reversibility allows plants to modulate coniferin pools in response to developmental or environmental cues, such as cambial activity in woody tissues [4].

Regulatory Mechanisms of Biosynthesis

Coniferin biosynthesis is tightly regulated through transcriptional and post-translational mechanisms. In Arabidopsis thaliana, coniferyl alcohol itself acts as a signaling molecule, inducing the expression of Kelch repeat F-box (KFB) proteins (KFB01/20/39/50) within minutes of exposure [2]. These KFBs mediate the ubiquitination and proteasomal degradation of PAL, the rate-limiting enzyme of the phenylpropanoid pathway, creating a feedback loop that curtails coniferyl alcohol production [2]. Concurrently, coniferyl alcohol upregulates MYB4/7 transcription factors, which suppress lignin biosynthetic genes (4CL1, HCT, CAD4), thereby reducing flux toward monolignols [2]. Such dual regulation ensures that coniferin synthesis remains coupled to lignin deposition demands while preventing metabolic overflow.

Metabolic Fate

Hydrolysis to Coniferyl Alcohol

Coniferin is hydrolyzed by β-glucosidases to release coniferyl alcohol, a prerequisite for lignin polymerization. In Pinus contorta, coniferin β-glucosidase (CBG) localized to xylem cell walls cleaves the glucosidic bond with high specificity, yielding aglycones for oxidative coupling [5]. RNAi silencing of CBG in transgenic poplar results in coniferin accumulation and reduced lignin content, confirming its essential role in lignification [5]. Hydrolysis rates are influenced by apoplastic pH and the subcellular compartmentalization of CBG isoforms, which prevents premature monolignol oxidation [5].

Oxidation to Coniferaldehyde Glucoside

While direct oxidation of coniferin remains poorly characterized, analogies to related pathways suggest potential conversion to coniferaldehyde glucoside. In Vanilla planifolia, glucosyltransferases catalyze the glycosylation of vanillin (a coniferyl aldehyde derivative), implying that similar mechanisms may stabilize reactive aldehydes during transport [6]. Indirect evidence from Arabidopsis mutants lacking peroxidases shows elevated coniferin levels, hinting at competition between glycosylation and oxidation steps in monolignol metabolism [2].

Conversion to Other Lignin Precursors

Coniferin-derived coniferyl alcohol is channeled into lignin biosynthesis via peroxidase-mediated radical coupling. However, isotopic labeling studies in flax (Linum usitatissimum) reveal that coniferin also serves as a precursor for neolignans and oligolignols [1]. For example, [¹³C]-coniferin is incorporated into 8-8'-linked lariciresinol diglucoside and 8-O-4'-linked guaiacylglycerol-β-coniferyl alcohol ether glucoside, demonstrating metabolic plasticity [1]. These dimers accumulate transiently in cell cultures, suggesting roles in stress response or defense signaling [1].

Alternative Metabolic Pathways

Beyond lignin, coniferin participates in lignan biosynthesis through dirigent protein-guided coupling. In flax, dirigent proteins direct coniferyl alcohol radicals toward (+)-pinoresinol formation, which is subsequently glucosylated for vacuolar storage [1]. Additionally, UGT72 family enzymes in Populus species glycosylate ferulic acid and sinapyl alcohol, indicating overlapping substrate specificity that may divert coniferin toward sinapate esters or other phenolic conjugates [6]. Such metabolic flexibility allows plants to repurpose coniferin under varying physiological conditions, balancing structural integrity with chemical defense.

Structure and Enzymatic Mechanism

Coniferyl-alcohol glucosyltransferase represents the pivotal enzyme responsible for the glucosylation of coniferyl alcohol to form coniferin [1] [2]. This enzyme belongs to the family of glycosyltransferases, specifically the hexosyltransferases, and participates in phenylpropanoid biosynthesis [2]. The systematic name of this enzyme is UDP-glucose:coniferyl-alcohol 4'-beta-D-glucosyltransferase [1] [3].

The enzyme has been purified to apparent homogeneity from various plant sources, including cambial sap of Picea abies and cell cultures of Rosa species [4] [5]. Structural characterization reveals that the enzyme possesses a molecular weight of approximately 50-52 kilodaltons and consists of a single polypeptide chain [4] [5] [6]. The enzyme exhibits monomeric structure in its native state, distinguishing it from many other plant glycosyltransferases that form oligomeric complexes [5].

The catalytic mechanism involves the transfer of glucose from UDP-glucose to the 4'-hydroxyl group of coniferyl alcohol, resulting in the formation of coniferin and UDP [1] [2]. This reaction is reversible, with the forward reaction proceeding approximately six times faster than the reverse reaction [4]. The enzyme follows a mono-iso-ordered bi-bi mechanism involving two isomeric enzyme forms, as evidenced by product inhibition patterns [5].

The enzyme demonstrates pronounced substrate specificity towards UDP-glucose and coniferyl alcohol, with Michaelis-Menten constants of 220 micromolar and 250 micromolar respectively when isolated from Picea abies [4]. Alternative isolations from Rosa species show lower Km values of 20 micromolar for UDP-glucose and 3.3 micromolar for coniferyl alcohol [6]. The enzyme also accepts sinapyl alcohol as a substrate, showing 74% relative activity compared to coniferyl alcohol [6].

Genetic Regulation and Expression

The expression of coniferyl-alcohol glucosyltransferase is developmentally regulated and tissue-specific [7]. In spruce seedlings, enzyme activity increases after germination, reaching maximal levels around the tenth day before rapidly declining [7]. Immunofluorescent localization studies reveal that the enzyme is predominantly located in epidermal and subepidermal layers and within vascular bundles [7].

At the cellular level, the enzyme is localized to the parietal cytoplasmic layer [7]. This subcellular distribution is consistent with its role in monolignol glucoside formation prior to transport to the cell wall for lignification processes [7]. The enzyme's location in the cytoplasm suggests that coniferin formation occurs before transport to the apoplastic compartment where lignin polymerization takes place [8].

The enzymatic activity exhibits optimal function at pH 7.5-7.6 and temperature of 36°C [4] [6]. Notably, the transferase activity is not influenced by metal ions, indicating that the enzyme does not require cofactors for catalytic activity [5]. The enzyme demonstrates high thermal stability under physiological conditions, maintaining activity across the temperature range typical of plant metabolism [5].

Phylogenetic Analysis of Plant Glucosyltransferases

Plant UDP-dependent glycosyltransferases form a large and diverse superfamily with over 120 members in Arabidopsis thaliana [9]. Phylogenetic analysis reveals that plant UGTs represent three distinct clades when compared with UGTs from animals, fungi, bacteria, and viruses [9]. The majority of plant UGTs appear to be monophyletic and have diverged after the bifurcation of the animal/fungi/plant kingdoms [9].

The family 1 glycosyltransferases, which includes coniferyl-alcohol glucosyltransferase, are characterized by the presence of a highly conserved plant secondary product glycosyltransferase motif [10]. This motif consists of approximately 44 amino acids located in the C-terminal region and is responsible for UDP-sugar binding [10] [11]. The motif contains critical residues that interact with the sugar donor substrate, including nine residues within the motif that are positioned to interact with UDP-glucose [10].

Comprehensive phylogenetic reconstruction studies of family 1 UGTs across multiple plant genomes have identified 18 distinct groups [12]. These groups show varying degrees of conservation and functional specialization. Group B, which includes the UGT72 family, contains enzymes that specifically glycosylate monolignols including coniferyl alcohol [13]. This group shows widespread distribution across plant species and has undergone significant diversification during angiosperm evolution [12].

The phylogenetic analysis has revealed lineage-specific expansions and contractions of UGT groups, with the total number of UGTs per genome remaining relatively constant [14]. Two additional UGT groups, designated O and P, have been identified in seed plants but are absent from Arabidopsis thaliana [12]. These groups represent evolutionary innovations that occurred during the transition from gymnosperms to angiosperms [12].

Coniferin β-Glucosidase (Enzyme Commission 3.2.1.126)

Enzymatic Properties and Substrate Specificity

Coniferin β-glucosidase catalyzes the hydrolysis of coniferin to produce coniferyl alcohol and D-glucose [15] [16]. This enzyme belongs to the family of hydrolases, specifically glycosidases that hydrolyze O-glycosyl compounds [15]. The systematic name is coniferin β-D-glucosidase, and it is also known as coniferin-hydrolyzing β-glucosidase [17].

The enzyme has been purified to apparent homogeneity from various plant sources, including lodgepole pine xylem and chickpea cell suspension cultures [18] [19]. Structural characterization reveals significant variation in molecular weight depending on the source species. In Pinus contorta, the enzyme shows an apparent native molecular weight of 60 kilodaltons, composed of a dominant 28-kilodalton protein and a minor 24-kilodalton protein [18]. Immunological evidence suggests that the native protein is a dimer with 28-kilodalton subunit size [18].

In contrast, the enzyme from Cicer arietinum exhibits a molecular weight of 110 kilodaltons, consisting of two subunits of 63 kilodaltons and 43 kilodaltons [19]. This heterodimeric structure demonstrates the diversity of quaternary organization within coniferin β-glucosidases across different plant species [20].

The enzyme demonstrates optimal activity at acidic pH conditions, with maximum hydrolytic activity observed at pH 5.0-5.5 [19] [17]. Temperature optimum varies between species, with values ranging from 38°C to 50°C reported for different isolates [21]. The enzyme shows high substrate specificity for coniferin, with Km values of 800 micromolar reported for the Cicer arietinum enzyme [20].

Substrate specificity studies reveal that while the enzyme preferentially hydrolyzes coniferin, it also accepts other β-glucosides with aromatic aglycone structures [19]. Syringin, the sinapyl alcohol glucoside, serves as an alternative substrate, though with lower catalytic efficiency [18]. The enzyme also demonstrates activity against synthetic coniferin analogs, making it useful for in situ localization studies [18].

Cellular Localization and Compartmentalization

Coniferin β-glucosidase exhibits specific cellular and subcellular localization patterns that reflect its role in lignin biosynthesis [18] [8]. Immunohistochemical studies using specific antibodies have localized the enzyme to the secondary cell walls of lignifying tissues [8]. In lodgepole pine, the enzyme is exclusively present in differentiating xylem, similar to the distribution of peroxidase activity [18].

The enzyme's localization to cell walls is consistent with its function in releasing coniferyl alcohol from coniferin at the site of lignin polymerization [8]. This spatial organization suggests that coniferin serves as a transport form of coniferyl alcohol, with hydrolysis occurring in the apoplastic compartment where lignin synthesis takes place [8].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry studies have confirmed the presence of coniferin in differentiating xylem cells [22]. The distribution analysis shows that coniferin accumulates in the lumina of tracheids during secondary wall formation but disappears at the stage of inner secondary wall layer formation, coinciding with vigorous lignification [22].

The cellular distribution pattern supports a model where coniferin is transported from the cytoplasm to the cell wall via specific transport mechanisms [8]. Proton-dependent transport studies have identified an H+/coniferin antiporter system on the tonoplast and endomembrane that facilitates coniferin accumulation in vacuoles before transport to the cell wall [8].

Genetic Factors Influencing Activity

The expression and activity of coniferin β-glucosidase are influenced by multiple genetic and environmental factors [23]. In Arabidopsis thaliana, light exposure induces the accumulation of coniferin and related phenylpropanoids in root tissues, suggesting that enzyme activity is regulated by light-responsive genetic pathways [23].

Phytochrome B and cryptochrome 2 serve as the primary photoreceptors involved in light-dependent phenylpropanoid accumulation [23]. The hypocotyl elongated transcription factor is also required for this response, indicating that multiple signaling pathways converge to regulate enzyme expression [23]. Additionally, the constitutively photomorphogenic and de-etiolated gene products are required to repress root phenylpropanoid biosynthesis in the absence of light [23].

The enzyme activity shows seasonal variation, with β-glucosidase activity being highest during periods of active lignification [22]. This temporal regulation aligns with the developmental programs that control secondary wall formation and lignin deposition in woody tissues [22].

Genetic transformation studies in various conifer species have revealed that the expression of genes involved in coniferin metabolism can be modulated through genetic engineering approaches [24]. However, the complex genetic regulation of these enzymes, combined with the challenges of conifer transformation, has limited the practical applications of genetic modifications targeting coniferin metabolism [24].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant